5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid 5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid 3-Methylglutaconyl-CoA belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. Thus, 3-methylglutaconyl-CoA is considered to be a fatty ester lipid molecule. 3-Methylglutaconyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Methylglutaconyl-CoA has been primarily detected in urine. Within the cell, 3-methylglutaconyl-CoA is primarily located in the mitochondria and cytoplasm. In humans, 3-methylglutaconyl-CoA is involved in the valine, leucine and isoleucine degradation pathway. 3-Methylglutaconyl-CoA is also involved in several metabolic disorders, some of which include 3-methylcrotonyl CoA carboxylase deficiency type I, Beta-ketothiolase deficiency, the 3-methylglutaconic aciduria type I pathway, and the methylmalonic aciduria pathway.
Brand Name: Vulcanchem
CAS No.: 6247-73-0
VCID: VC21081679
InChI: InChI=1S/C27H42N7O19P3S/c1-14(8-17(36)37)9-18(38)57-7-6-29-16(35)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-21(52-54(42,43)44)20(39)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h9,12-13,15,20-22,26,39-40H,4-8,10-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)
SMILES: CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O
Molecular Formula: C27H42N7O19P3S
Molecular Weight: 893.6 g/mol

5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid

CAS No.: 6247-73-0

Cat. No.: VC21081679

Molecular Formula: C27H42N7O19P3S

Molecular Weight: 893.6 g/mol

* For research use only. Not for human or veterinary use.

5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid - 6247-73-0

Specification

Description 3-Methylglutaconyl-CoA belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. Thus, 3-methylglutaconyl-CoA is considered to be a fatty ester lipid molecule. 3-Methylglutaconyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Methylglutaconyl-CoA has been primarily detected in urine. Within the cell, 3-methylglutaconyl-CoA is primarily located in the mitochondria and cytoplasm. In humans, 3-methylglutaconyl-CoA is involved in the valine, leucine and isoleucine degradation pathway. 3-Methylglutaconyl-CoA is also involved in several metabolic disorders, some of which include 3-methylcrotonyl CoA carboxylase deficiency type I, Beta-ketothiolase deficiency, the 3-methylglutaconic aciduria type I pathway, and the methylmalonic aciduria pathway.
CAS No. 6247-73-0
Molecular Formula C27H42N7O19P3S
Molecular Weight 893.6 g/mol
IUPAC Name 5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid
Standard InChI InChI=1S/C27H42N7O19P3S/c1-14(8-17(36)37)9-18(38)57-7-6-29-16(35)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-21(52-54(42,43)44)20(39)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h9,12-13,15,20-22,26,39-40H,4-8,10-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)
Standard InChI Key GXKSHRDAHFLWPN-UHFFFAOYSA-N
Isomeric SMILES C/C(=C\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/CC(=O)O
SMILES CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O
Canonical SMILES CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O

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